Diethyl cyclopropylmalonate
Overview
Description
Diethyl cyclopropylmalonate is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It is a diester of malonic acid, where the malonic acid core is substituted with a cyclopropyl group. This compound is known for its utility in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl cyclopropylmalonate can be synthesized through the alkylation of diethyl malonate with cyclopropyl bromide in the presence of a strong base such as sodium ethoxide . The reaction typically proceeds as follows:
- Diethyl malonate is deprotonated by sodium ethoxide to form the enolate ion.
- The enolate ion then undergoes nucleophilic substitution with cyclopropyl bromide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions: Diethyl cyclopropylmalonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to cyclopropylmalonic acid.
Decarboxylation: Upon heating, cyclopropylmalonic acid can undergo decarboxylation to form cyclopropylacetic acid.
Alkylation: The compound can be further alkylated at the alpha position to introduce additional substituents.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating at elevated temperatures (around 150-200°C).
Alkylation: Alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products:
Hydrolysis: Cyclopropylmalonic acid.
Decarboxylation: Cyclopropylacetic acid.
Alkylation: Various substituted malonates depending on the alkyl halide used.
Scientific Research Applications
Diethyl cyclopropylmalonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting metabolic and neurological pathways.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl cyclopropylmalonate involves its role as a precursor in various synthetic pathways. It acts as a nucleophile in alkylation reactions and can undergo decarboxylation to form reactive intermediates. These intermediates can then participate in further chemical transformations, leading to the formation of complex molecules .
Comparison with Similar Compounds
Diethyl malonate: Similar structure but lacks the cyclopropyl group.
Cyclopropylmalonic acid: The acid form of diethyl cyclopropylmalonate.
Cyclopropylacetic acid: A decarboxylation product of cyclopropylmalonic acid.
Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of compounds that require specific structural features .
Properties
IUPAC Name |
diethyl 2-cyclopropylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-13-9(11)8(7-5-6-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWONUDUUMCJFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901284414 | |
Record name | 1,3-Diethyl 2-cyclopropylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901284414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42392-68-7 | |
Record name | 1,3-Diethyl 2-cyclopropylpropanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42392-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl 2-cyclopropylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901284414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diethyl 2-cyclopropylpropanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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